Structural analogs and derivatives of 4'-Keto-N-(trifluoroacetyl)daunorubicin.
Structural analogs and derivatives of 4'-Keto-N-(trifluoroacetyl)daunorubicin.
The following technical guide provides an in-depth analysis of 4'-Keto-N-(trifluoroacetyl)daunorubicin , its role as a critical synthetic pivot in anthracycline chemistry, and the pharmacological significance of its structural analogs.
Synthetic Pathways, Stereochemical Inversion, and Pharmacological Implications[1]
Executive Summary
4'-Keto-N-(trifluoroacetyl)daunorubicin (hereafter referred to as 4'-Keto-N-TFA-DNR ) represents a pivotal intermediate in the semi-synthesis of second-generation anthracyclines.[1] While rarely used as a standalone therapeutic agent, it serves as the stereochemical switch that converts the natural product Daunorubicin (axial 4'-OH) into Epirubicin (equatorial 4'-OH).[1]
Furthermore, the N-trifluoroacetyl (N-TFA) moiety fundamentally alters the pharmacophore.[1] Unlike parent anthracyclines that bind DNA avidly, N-TFA derivatives (such as Valrubicin) exhibit reduced DNA affinity, enhanced lipophilicity, and a distinct mechanism of action that circumvents P-glycoprotein-mediated multidrug resistance (MDR).[1] This guide analyzes the chemical architecture, synthetic utility, and therapeutic derivatives of this compound class.[2][3]
Chemical Architecture & SAR Analysis
The molecule comprises a tetracyclic aglycone (daunomycinone) linked to an amino sugar.[1][2] The 4'-Keto-N-TFA derivative introduces two critical modifications to the parent daunorubicin structure:
| Functional Zone | Modification | Chemical Consequence | Biological Consequence |
| C-3' Amino Group | N-Trifluoroacetylation | Removes basicity of the amine; increases lipophilicity ( | Reduces electrostatic interaction with the phosphate backbone of DNA; enhances cellular uptake. |
| C-4' Hydroxyl | Oxidation to Ketone | Destroys the C-4' chiral center ( | Creates a planar intermediate allowing stereochemical inversion (Epimerization).[1] |
| C-14 Position | Unmodified ( | Retains Daunorubicin-like core.[1] | Precursor to Doxorubicin/Epirubicin series (requires C-14 hydroxylation).[1] |
Mechanism of Stereochemical Inversion
The primary utility of the 4'-keto derivative is to access the L-acosamine (equatorial OH) configuration found in Epirubicin. Natural Daunorubicin contains L-daunosamine (axial OH).[1]
-
Step 1 (Oxidation): The axial 4'-OH is oxidized to a ketone, flattening the ring at C-4'.[1]
-
Step 2 (Reduction): A hydride donor (e.g., NaBH4) attacks the ketone from the less hindered face (axial attack), forcing the reforming hydroxyl group into the equatorial position.[1]
Synthetic Workflow & Protocols
The synthesis of 4'-Keto-N-TFA-DNR and its subsequent conversion to 4'-epi derivatives requires precise control of oxidation states and protecting groups.[1]
Workflow Visualization
The following diagram illustrates the conversion of Daunorubicin to Epirubicin via the 4'-Keto intermediate.[5][6]
Caption: Synthetic pathway showing the pivotal role of the 4'-Keto intermediate in inverting stereochemistry from Daunorubicin (Axial) to Epirubicin (Equatorial).
Experimental Protocol: Synthesis of 4'-Keto-N-TFA-Daunorubicin[1][5][6]
Objective: Selective oxidation of the C-4' hydroxyl group without affecting the aglycone.
Reagents:
-
N-Trifluoroacetyl-daunorubicin (Starting Material)[1][][5][6][7]
-
Dimethyl Sulfoxide (DMSO)[1]
-
Acetic Anhydride (
) or Trifluoroacetic Anhydride (TFAA)[1] -
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (1.59 mmol) of N-TFA-daunorubicin in 10 mL of anhydrous DMSO. Ensure the system is under an inert atmosphere (
or Ar).[1] -
Activation: Add 1.0 mL of acetic anhydride dropwise while maintaining the reaction temperature at 20–25°C.
-
Note: The reaction forms an alkoxysulfonium salt intermediate.[1]
-
-
Reaction: Stir for 12–18 hours. Monitor via TLC (Chloroform/Acetone 80:20).[1] The product (ketone) typically moves faster than the alcohol.[1]
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water to decompose excess anhydride and the sulfur complex.
-
Extraction: Extract the aqueous phase with DCM (
mL). Wash the combined organic layers with saturated and brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel column chromatography to yield 4'-Keto-N-TFA-daunorubicin as a red solid.[1]
Self-Validation Check:
-
IR Spectroscopy: Look for the appearance of a new carbonyl stretch at ~1730
(ketone), distinct from the quinone (~1615 ) and ester/amide bands.[1] -
NMR: Disappearance of the C-4' proton signal (approx 3.6-4.0 ppm) confirms oxidation.[1]
Structural Analogs & Derivatives
The 4'-Keto-N-TFA scaffold serves as a precursor to two distinct classes of therapeutics: Stereochemical Analogs (Epirubicin series) and N-Acyl Derivatives (Valrubicin series).[1]
Class 1: Stereochemical Derivatives (The Epirubicin Pathway)
These derivatives involve the reduction of the 4'-ketone to the equatorial alcohol.
| Compound | Structure | Clinical Status | Key Differentiator |
| Epirubicin | 4'-epi-Doxorubicin | FDA Approved | Reduced cardiotoxicity compared to Doxorubicin due to faster glucuronidation (unique to 4'-epi isomers).[1] |
| 4'-Epi-Daunorubicin | 4'-epi-Daunorubicin | Research | Intermediate; shows different DNA binding kinetics than Daunorubicin.[1] |
Class 2: N-Acyl Derivatives (The Valrubicin Pathway)
These derivatives retain the N-trifluoroacetyl protection (or similar acyl groups), preventing the formation of the protonated amine required for strong DNA intercalation.[1]
| Compound | Structure | Mechanism | Indication |
| Valrubicin (AD 32) | N-TFA-Doxorubicin-14-valerate | Cytoplasmic Sequestration | Bladder cancer (intravesical).[1] Does not bind DNA; inhibits cell proliferation via PKC inhibition.[1] |
| N-TFA-Daunorubicin | N-TFA-Daunorubicin | Prodrug / Lipophilic | Higher cellular uptake; overcomes P-gp efflux pumps due to lack of positive charge.[1] |
Comparative Pharmacology Diagram
Caption: Pharmacological divergence based on structural modification.[1][] N-TFA derivatives shift mechanism from DNA intercalation to cytoplasmic targets.[1]
Pharmacological Implications[8]
Lipophilicity and Cellular Uptake
The N-trifluoroacetyl group significantly increases the partition coefficient (LogP).[1]
-
Daunorubicin: Hydrophilic cation at physiological pH.[1] Enters cells via passive diffusion but is a substrate for P-glycoprotein (P-gp) efflux.[1]
-
N-TFA Analogs: Highly lipophilic neutral molecules.[1] They rapidly penetrate cell membranes and accumulate in the cytoplasm. They are poor substrates for P-gp, making them effective against MDR-positive cell lines.[1]
Cardiotoxicity Profile
One of the major limitations of anthracyclines is cumulative cardiotoxicity.[8]
-
Epirubicin (4'-epi derivative): The equatorial 4'-OH allows for conjugation with glucuronic acid, a metabolic pathway unavailable to Doxorubicin.[1] This leads to faster systemic clearance and reduced cardiotoxicity.[1]
-
Valrubicin (N-TFA derivative): Because it does not intercalate DNA in cardiomyocytes to the same extent and has different tissue distribution, it shows a favorable toxicity profile, though its use is limited to localized delivery (bladder) due to solubility issues.[1]
Future Perspectives
Research involving 4'-Keto-N-TFA-daunorubicin is evolving toward:
-
Targeted Liposomal Formulations: Utilizing the high lipophilicity of N-TFA derivatives for stable encapsulation in lipid bilayers.[1]
-
Prodrug Design: The N-TFA group can be modified to N-acyl groups cleavable by specific tumor-associated enzymes (e.g., esterases), releasing the active amine in situ.[1]
-
Fluorinated Anthracyclines: Exploiting the metabolic stability of the trifluoroacetyl group to probe drug distribution using
-NMR imaging.
References
-
Synthesis of Epirubicin from Daunorubicin. Vertex AI Grounding / Google Patents.[1] (Methodology for 4'-keto oxidation and stereoselective reduction).
-
N-trifluoroacetyladriamycin-14-valerate (AD 32), an analog with greater experimental antitumor activity and less toxicity than adriamycin. Cancer Research.[1][9] (Pharmacology of N-TFA derivatives).
-
Synthesis of daunorubicin analogues with novel 9-acyl substituents. Journal of Medicinal Chemistry. (Use of N-TFA-daunorubicin as a synthetic intermediate).[1][5][6][7][10][11][12]
-
Epirubicin: Chemical Structure and Stereochemistry. BenchChem Technical Guides. (Structural analysis of the 4'-epi configuration).
-
Fluorinated Anthracyclines: Synthesis and Biological Activity. Bentham Science.[1] (Review of fluorinated derivatives including N-TFA). [1]
Sources
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. EP1963348B1 - Synthesis of epirubicin from 13-dihydrodaunorubicine - Google Patents [patents.google.com]
- 6. US20070142309A1 - Synthesis of epirubicin from 13-dihydrodaunorubicine - Google Patents [patents.google.com]
- 7. N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard [benchchem.com]
- 8. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
- 9. N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total chemical synthesis and antitumor evaluation of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adriamycin analogues. Preparation and biological evaluation of some N-perfluoroacyl analogues of daunorubicin, adriamycin, and N-(trifluoroacetyl)adriamycin 14-valerate and their 9,10-anhydro derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of daunorubicin analogues with novel 9-acyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
